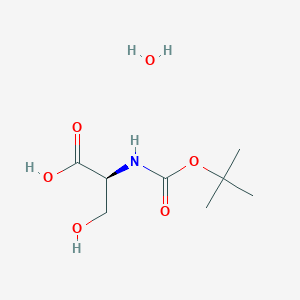

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate

Vue d'ensemble

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate is a useful research compound. Its molecular formula is C8H17NO6 and its molecular weight is 223.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that the compound is a derivative of the amino acid l-serine . Amino acids, including L-serine, are fundamental building blocks of proteins and play crucial roles in various biological processes.

Mode of Action

It is known that the compound is used in the synthesis of other compounds . The tert-butoxycarbonyl (Boc) group in the compound is a protective group used in peptide synthesis . It is stable towards basic and nucleophilic conditions, making it useful in complex structures where selectivity is a prime issue .

Biochemical Pathways

L-serine, from which N-Boc-L-serine Hydrate is derived, is involved in several biochemical pathways. It is used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . Moreover, L-serine is the precursor of two relevant coagonists of NMDA receptors: glycine and D-serine . The cytosolic “phosphorylated pathway” regulates de novo biosynthesis of L-serine, employing 3-phosphoglycerate generated by glycolysis .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

As a derivative of l-serine, it may contribute to the various biological processes that l-serine is involved in, such as protein synthesis and the production of various biomolecules .

Action Environment

The action, efficacy, and stability of N-Boc-L-serine Hydrate can be influenced by various environmental factors. For instance, the compound has been used in the synthesis of other compounds under ultrasound irradiation . Additionally, the compound has been used in a urea-choline chloride deep eutectic solvent, which is environmentally benign and cost-effective .

Activité Biologique

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate, also known as Boc-serine, is a serine derivative that has garnered interest in various biological applications due to its structural properties and potential therapeutic uses. This article delves into its biological activity, including its effects on cellular processes, potential therapeutic roles, and relevant research findings.

- Molecular Formula : C₈H₁₅N₁O₅

- Molecular Weight : 205.21 g/mol

- CAS Number : 3262-72-4

- Purity : ≥98% .

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid functions primarily as a building block in peptide synthesis and has been shown to influence various biological pathways:

- Peptide Synthesis : It is used as a protecting group for amino acids in peptide synthesis, allowing for the selective modification of peptide chains without interfering with other functional groups.

- Neurotransmitter Modulation : Research indicates that serine derivatives can modulate neurotransmitter systems, potentially influencing cognitive functions and mood regulation.

Biological Activity

The biological activity of Boc-serine has been explored in various studies:

2. Enzyme Inhibition

Boc-serine and its derivatives have been studied for their ability to inhibit certain enzymes. For instance, they may act as inhibitors of serine proteases, which play crucial roles in numerous physiological processes, including digestion and immune response .

3. Role in Cancer Therapy

Some studies have indicated that amino acid derivatives can influence cancer cell proliferation. The modulation of metabolic pathways involving serine may affect tumor growth and survival, although specific data on Boc-serine's direct effects on cancer cells are still emerging .

Case Study 1: Serine Derivatives in Antimicrobial Research

A study investigated the antimicrobial properties of various serine derivatives against pathogenic bacteria. The findings revealed that certain modifications enhanced antimicrobial activity significantly compared to unmodified serine . While Boc-serine was not the primary focus, the implications for its use as a scaffold for developing new antimicrobial agents are noteworthy.

Case Study 2: Enzyme Interaction Studies

In a separate investigation, Boc-serine was used to study its interactions with serine proteases in vitro. The results indicated that Boc-serine could effectively inhibit enzyme activity at specific concentrations, suggesting its potential utility in therapeutic contexts where enzyme inhibition is desired .

Data Table: Summary of Biological Activities

Analyse Des Réactions Chimiques

Key Reaction Sequence:

-

Triflate Intermediate Formation :

-

Pyridone Displacement :

-

Saponification and Amide Coupling :

Table 1: Reaction Conditions and Stereochemical Outcomes

| Step | Reagents/Conditions | Stereochemical Outcome |

|---|---|---|

| Triflate Formation | NaH, THF, 0°C → RT | Partial racemization observed |

| Pyridone Displacement | Pyridone, NaH, THF, 50°C | SN2 inversion dominant |

| Saponification | NaOH, THF-H2O, RT | Racemization via enolate |

| Amide Coupling | EDCl, HOBt, DMF, 0°C → RT | Retention of configuration |

Racemization Mechanisms

Racemization during saponification is attributed to enolate formation stabilized by aza-ylide resonance (Figure 2 in ). This phenomenon is exacerbated by:

-

Strong bases (e.g., NaOH, NaH).

-

Extended reaction times .

Mitigation Strategies:

-

Mitsunobu Reaction : Replaces SN2 displacement under neutral conditions, preserving stereochemistry .

-

Low-Temperature Saponification : Reduces enolate stability and racemization .

Diastereomeric Resolution

Chromatographic separation of diastereomers is required due to incomplete stereochemical control. X-ray crystallography confirms:

Table 2: Diastereomer Comparison

| Property | (S,S,S)-Diastereomer | (R,S,S)-Diastereomer |

|---|---|---|

| IC50 (SARS-CoV-2 MPro) | 0.67 μM | >100 μM |

| Crystallographic PDB | 7L0D | 7L0E |

| Bioavailability (Rat) | 23% (oral) | Not reported |

Key Modifications:

-

Ketoamide Formation : Oxidation of the hydroxy group to a ketone.

-

Protease Binding : Forms a hemithioacetal with the catalytic cysteine (Cys145) .

Analytical Validation

-

1H NMR : Distinct signals at δ 5.6–5.7 ppm (P2 methine) and δ 8.9–9.0 ppm (amide proton) confirm stereochemical integrity .

-

X-ray Diffraction : Unambiguous assignment of (S)-configuration at the P2 position (PDB: 7L0D) .

Stability and Handling

Propriétés

IUPAC Name |

(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5.H2O/c1-8(2,3)14-7(13)9-5(4-10)6(11)12;/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12);1H2/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIWGTMHYWJUPM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679950 | |

| Record name | N-(tert-Butoxycarbonyl)-L-serine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204191-40-2 | |

| Record name | N-(tert-Butoxycarbonyl)-L-serine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.